molecular formula C8H5N3O2 B2676125 Pyrido[2,3-b]pyrazine-7-carboxylic acid CAS No. 893723-49-4

Pyrido[2,3-b]pyrazine-7-carboxylic acid

Cat. No.: B2676125
CAS No.: 893723-49-4
M. Wt: 175.147
InChI Key: SMPGSEFDPLFZJS-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-7-carboxylic acid (CAS 893723-49-4) is a high-value heterocyclic building block of significant interest in medicinal chemistry and materials science. Its fused bicyclic structure, incorporating both pyridine and pyrazine rings, provides a versatile scaffold for designing novel bioactive molecules and functional materials. In pharmaceutical research, this carboxylic acid serves as a critical precursor for the development of non-nucleoside antiviral agents. Recent studies have utilized this core to synthesize novel pyrido[2,3-b]pyrazine derivatives that function as potent and broad-spectrum inhibitors of human cytomegalovirus (HCMV) polymerase, showing promise for treating drug-resistant HCMV infections . These inhibitors are designed to optimize antiviral activity while minimizing off-target effects, such as inhibition of the hERG ion channel, a common challenge in drug development . The carboxylic acid moiety at the 7-position is a key functional handle, allowing for further derivatization into amides and esters to explore structure-activity relationships and improve drug-like properties. Beyond virology, derivatives of this compound demonstrate remarkable potential in materials science. Research has shown that pyrido[2,3-b]pyrazine-based structures exhibit significant nonlinear optical (NLO) properties, including high hyperpolarizability, making them strong candidates for applications in photonics and electro-optical devices . Furthermore, these compounds have been successfully employed as active materials in the fabrication of label-free electrochemical DNA biosensors, highlighting their utility in diagnostic sensing and bioanalysis . This product is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[2,3-b]pyrazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)5-3-6-7(11-4-5)10-2-1-9-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPGSEFDPLFZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893723-49-4
Record name pyrido[2,3-b]pyrazine-7-carboxylic acid
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Chemical Reactivity and Derivatization of Pyrido 2,3 B Pyrazine 7 Carboxylic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group at the 7-position of the pyrido[2,3-b]pyrazine (B189457) ring is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions

Esterification: The conversion of pyrido[2,3-b]pyrazine-7-carboxylic acid to its corresponding esters can be achieved through standard acid-catalyzed esterification procedures. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com While specific examples for this compound are not extensively documented, the general principles of esterifying pyridine (B92270) carboxylic acids are applicable. google.com For instance, a cyclic process for the manufacture of pyridine carboxylic acid esters involves reacting the acid with an alcohol in the presence of a strong acid salt of a pyridine carboxylic acid ester as a catalyst at reflux temperatures. google.com

Reactant 1Reactant 2CatalystProductReference
Pyridine carboxylic acidAlcoholStrong acid (e.g., H₂SO₄)Pyridine carboxylic acid ester masterorganicchemistry.comgoogle.com

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid or its activated derivatives with primary or secondary amines. A common method involves the initial conversion of the carboxylic acid to its more reactive acid chloride, typically using thionyl chloride, followed by condensation with an amine. mdpi.com Boron-based reagents, such as boric acid and B(OCH₂CF₃)₃, have also been employed as effective catalysts for the direct amidation of carboxylic acids with amines under milder conditions. nih.govorgsyn.org These methods offer advantages in terms of substrate scope and purification. nih.gov While direct amidation of this compound is not specifically detailed in the available literature, the established protocols for pyrazine-2-carboxylic acids provide a reliable framework. mdpi.comresearchgate.net For example, the condensation of substituted pyrazine-2-carboxylic acid chlorides with various anilines has been reported to yield a series of amides. mdpi.comresearchgate.net

Reactant 1Reactant 2Coupling Agent/CatalystProductReference
Pyrazine-2-carboxylic acidAmineThionyl chloridePyrazine-2-carboxamide mdpi.com
Carboxylic acidAmineB(OCH₂CF₃)₃Amide nih.gov
Carboxylic acidAmineBoric AcidAmide orgsyn.org

Decarboxylation Studies

The decarboxylation of pyridine carboxylic acids is influenced by the position of the carboxylic acid group and the reaction conditions. While no specific decarboxylation studies on this compound have been found, the behavior of related pyridine carboxylic acids offers valuable insights. The thermal decarboxylation of 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene. The plausible mechanism involves the formation of a carboxylate salt, followed by the elimination of carbon dioxide. The stability of the resulting carbanion intermediate plays a crucial role in the reaction's feasibility.

Reduction of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly used for this transformation. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comyoutube.comresearchgate.net The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. The mechanism involves the deprotonation of the carboxylic acid by the strongly basic LiAlH₄ to form a carboxylate salt, followed by reduction of the carboxylate to a primary alcohol. masterorganicchemistry.comyoutube.com Due to the high reactivity of LiAlH₄, it is not possible to isolate the intermediate aldehyde. libretexts.org It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org

Starting MaterialReducing AgentSolventProductReference
Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether/THFPrimary Alcohol organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comyoutube.comresearchgate.net

Electrophilic Aromatic Substitution on the Pyrido[2,3-b]pyrazine Ring System

The pyrido[2,3-b]pyrazine ring system is generally considered to be electron-deficient due to the presence of four electronegative nitrogen atoms. This deactivation makes electrophilic aromatic substitution reactions, such as nitration and halogenation, challenging to achieve under standard conditions. The nitrogen atoms withdraw electron density from the aromatic rings, making them less susceptible to attack by electrophiles.

While no specific studies on the electrophilic substitution of this compound were found, research on the nitration of pyridines suggests that forcing conditions, such as the use of nitric acid in trifluoroacetic anhydride, are often required to introduce a nitro group, typically at the 3-position. rsc.org Similarly, the halogenation of pyridines can be achieved, with regioselectivity being a key consideration. chemrxiv.org The presence of the carboxylic acid group, which is a deactivating group, would further disfavor electrophilic attack on the ring.

Nucleophilic Substitution Reactions on the Pyrido[2,3-b]pyrazine Core

In contrast to its low reactivity towards electrophiles, the electron-deficient nature of the pyrido[2,3-b]pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group, such as a halogen, is present on the ring.

A study on 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine demonstrated that the iodine atom at the 8-position can be displaced by various nucleophiles. mdpi.com Reactions with alkylamines, benzylamine, hydrazine, and aryloxy groups have been reported. mdpi.com These substitutions provide a pathway to a range of functionalized pyrido[2,3-b]pyrazine derivatives. The reaction conditions and the nature of the nucleophile are critical factors in determining the outcome of these substitutions.

SubstrateNucleophileProductReference
2,3-Diphenyl-8-iodopyrido[2,3-b]pyrazineBenzylamine8-Benzylamino-2,3-diphenylpyrido[2,3-b]pyrazine mdpi.com

Heterocyclic Annulation and Fusion Reactions with this compound

The pyrido[2,3-b]pyrazine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. While specific examples involving this compound are scarce, related structures have been utilized in annulation reactions. For instance, the synthesis of imidazopyridine-fused isoquinolinones has been achieved through a sequence involving a Groebke-Blackburn-Bienaymé reaction followed by an intramolecular Diels-Alder reaction. beilstein-journals.org This demonstrates the potential of using functionalized pyridopyrazine derivatives to construct novel polycyclic frameworks. The development of synthetic routes to fuse additional heterocyclic rings onto the pyrido[2,3-b]pyrazine core is an active area of research, driven by the quest for new compounds with unique chemical and biological properties.

Photochemical and Thermal Reactivity Studies

Limited direct experimental research on the specific photochemical and thermal reactivity of this compound is available in publicly accessible literature. The inherent stability of the pyrido[2,3-b]pyrazine heterocyclic system suggests a degree of resistance to degradation under light and heat. However, detailed studies quantifying this stability and identifying potential degradation pathways for this specific carboxylic acid derivative are not extensively documented.

Theoretical studies and research on related derivatives provide some indirect insights. Computational analyses, such as those employing Density Functional Theory (DFT), have been used to predict the electronic properties and stability of various pyrido[2,3-b]pyrazine derivatives. These studies indicate that the stability of the core structure is influenced by the nature and position of its substituents. For instance, donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine acceptor have been noted for their high thermal stability, a desirable characteristic for applications in organic electronics. This suggests that the fundamental heterocyclic structure is robust.

In the absence of specific experimental data for this compound, the photochemical behavior can be broadly inferred from the general principles of photochemistry of related aromatic and heterocyclic compounds. The presence of nitrogen atoms and the carboxylic acid group can influence the molecule's absorption of ultraviolet and visible light, potentially leading to electronic excitations. The fate of the excited molecule could involve various pathways, including fluorescence, phosphorescence, or photochemical reactions such as decarboxylation, though such reactions have not been experimentally confirmed for this compound.

To provide a comprehensive understanding of the photochemical and thermal reactivity of this compound, dedicated experimental studies are necessary. Techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and photolysis studies followed by spectroscopic and chromatographic analysis of potential degradation products would be required to generate the specific data needed for a thorough evaluation.

Theoretical and Computational Investigations of Pyrido 2,3 B Pyrazine 7 Carboxylic Acid

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods have been applied to various pyrido[2,3-b]pyrazine (B189457) derivatives to elucidate their structural and electronic properties. rsc.orgnih.gov

Density Functional Theory (DFT) has become a primary method for investigating the properties of heterocyclic compounds due to its balance of computational cost and accuracy. rjb.ro For derivatives of the pyrido[2,3-b]pyrazine family, DFT computations are frequently performed using the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311G(d,p). rsc.orgrjb.ro These calculations are used to optimize the molecular geometry, predicting bond lengths and angles that are often in excellent agreement with experimental values. rjb.ro

DFT is also employed to analyze the electronic properties by calculating the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjb.ro The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and stability. rsc.orgrjb.ro For instance, in a study on indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives, the calculated Egap for one compound was 3.444 eV. rsc.orgresearchgate.net A smaller energy gap generally implies higher reactivity. rsc.org

Other key electronic properties derived from DFT calculations include the dipole moment (μ), average polarizability (⟨α⟩), and hyperpolarizabilities (β and γ), which are important for understanding a molecule's response to an external electric field and its potential in nonlinear optical (NLO) applications. rsc.orgnih.gov Global reactivity parameters such as hardness and softness are also correlated with the HOMO-LUMO energy gap to provide further insights into the chemical behavior of these molecules. rsc.orgresearchgate.net

Table 1: Calculated Electronic Properties for a Pyrido[2,3-b]pyrazine Derivative. rsc.org
ParameterCalculated ValueUnit
HOMO-LUMO Gap (Egap)3.444eV
Hardness1.722eV
Softness0.290eV⁻¹
Dipole Moment (μ)Not SpecifiedDebye
Average Polarizability (⟨α⟩)3.90 x 10⁻²³esu
First Hyperpolarizability (βtot)15.6 x 10⁻³⁰esu
Second Hyperpolarizability (⟨γ⟩)6.63 x 10⁻³⁵esu

Ab initio quantum-chemical methods, which are based on first principles without empirical parameters, are also utilized for studying pyridopyrazine systems. These methods are particularly valuable for investigating reaction dynamics and excited-state properties. rsc.org For example, ab initio calculations combined with on-the-fly nonadiabatic molecular dynamics simulations have been used to study the mechanism of excited-state Proton-Coupled Electron Transfer (PCET) in complexes of pyrido[2,3-b]pyrazine with methanol (B129727). rsc.org This type of study helps to explain how the formation of an intramolecular hydrogen bond can facilitate an ultrafast and efficient photo-oxidation process by stabilizing the reactive electronic state. rsc.org

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods are extensively used to predict and interpret the spectroscopic signatures of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions serve as a powerful complement to experimental spectroscopy. rsc.orgnanoient.org

For pyrido[2,3-b]pyrazine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been executed to obtain spectroscopic properties. rsc.orgnih.gov The calculated vibrational frequencies from IR spectra are often scaled to correct for anharmonicity and computational approximations, and they typically show good agreement with experimental FT-IR data. rjb.ro A detailed interpretation of vibrational modes can be achieved through a potential energy distribution (PED) analysis. nanoient.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the assignment of complex experimental spectra. nanoient.org For the prediction of electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govnanoient.org It is used to calculate the electronic transitions between molecular orbitals, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. rsc.orgnanoient.org These calculations help to understand the electronic structure and the nature of charge transfer within the molecule. nanoient.org

Molecular Docking and Ligand-Protein Interaction Modeling (non-clinical focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In a non-clinical context, it is used to study the fundamental interactions between a ligand, such as a pyrido[2,3-b]pyrazine derivative, and a protein receptor at the atomic level. semanticscholar.org This method is crucial for understanding the structural basis of molecular recognition.

Studies on related compounds have demonstrated this application. For example, the docking of pyrido(2,3-b)pyrazine-2,3-diol with the 1FP1 protein was performed to assess its binding affinity. rjb.ro In another study, derivatives of pyrazine-2-carboxylic acid were docked with the Mycobacterium tuberculosis InhA protein to understand their binding interactions. researchgate.netsemanticscholar.org

The process involves using a scoring algorithm, such as the MolDock Score, to evaluate the fitness of different binding poses. researchgate.net The results provide insights into key interactions, like hydrogen bonding and π-π stacking, between the ligand and the amino acid residues in the protein's active site. researchgate.net These theoretical models help to characterize the binding mode and affinity of small molecules to protein targets. semanticscholar.org

Table 2: Example Molecular Docking Results for a Pyrazine-2-carboxylic acid Derivative with InhA Protein. researchgate.net
CompoundTarget ProteinRerank Score (kcal/mol)
Derivative 1cM. tuberculosis InhA-86.4047

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. They allow researchers to map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a step-by-step understanding of how reactants are converted to products.

A significant example is the study of the photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine. rsc.org Using ab initio nonadiabatic molecular dynamics simulations, researchers were able to investigate the mechanism of Proton-Coupled Electron Transfer (PCET). rsc.org The simulations revealed that the process is ultrafast and highly efficient when a hydrogen bond is formed with a specific nitrogen atom in the pyrazine (B50134) ring, which stabilizes the reactive ππ* charge-transfer state. rsc.org Such detailed mechanistic insights are often difficult to obtain through experimental means alone.

Conformational Analysis and Tautomerism Studies

Molecules can often exist in multiple spatial arrangements (conformers) or as different structural isomers that can interconvert (tautomers). Computational analysis is a key tool for exploring the potential energy landscape to identify stable conformers and tautomers and to predict their relative populations.

Experimental studies on certain pyrido[2,3-b]pyrazine derivatives have shown that they can exhibit tautomerism in solution. koreascience.kr These molecules were found to exist in equilibrium between enamine, methylene (B1212753) imine, and enaminol forms, with the specific ratios of each tautomer being determined via ¹H NMR. koreascience.kr

Theoretical calculations can complement such experimental findings by computing the relative energies and thermodynamic stabilities of the different tautomeric forms. By locating the lowest energy structures on the potential energy surface, computational chemistry can predict the most prevalent tautomer under specific conditions and provide insights into the factors that govern the equilibrium, such as solvent effects and intramolecular hydrogen bonding.

Global Reactivity Parameters (GRPs) and Frontier Molecular Orbital (FMO) Analysis

Theoretical studies employing Density Functional Theory (DFT) are instrumental in understanding the chemical reactivity and kinetic stability of molecules like Pyrido[2,3-b]pyrazine-7-carboxylic acid. The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides crucial insights. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

In computational studies of related pyrido[2,3-b]pyrazine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine these parameters. nih.govrsc.org For these derivatives, the HOMO is typically located over the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting pyrido[2,3-b]pyrazine core. nih.gov This distribution confirms the intramolecular charge transfer (ICT) characteristics of the molecular system. nih.gov

From the energies of the HOMO and LUMO, several Global Reactivity Parameters (GRPs) can be calculated to quantify the molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. A molecule with a large energy gap is considered "hard." rsc.org

Chemical Softness (S = 1 / η): The reciprocal of hardness; "soft" molecules are more reactive. rsc.org

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω = χ² / 2η): A measure of the energy lowering of a molecule when it accepts electrons.

For a series of synthesized pyrido[2,3-b]pyrazine derivatives, it was found that compounds with lower energy gaps exhibited smaller hardness values and greater softness, indicating higher reactivity. nih.govrsc.org

Interactive Data Table: Global Reactivity Parameters of a Representative Pyrido[2,3-b]pyrazine Derivative (Compound 7 from cited study) nih.govrsc.org

Note: The following data is for a structurally related derivative and is presented for illustrative purposes. The exact values for this compound may differ.

Nonlinear Optical (NLO) Properties and Related Theoretical Computations

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is governed by its hyperpolarizability. Computational DFT methods are frequently used to predict the NLO properties of novel compounds. nih.govrsc.org Key parameters include the dipole moment (μ), the average linear polarizability (⟨α⟩), and the first (β) and second (γ) hyperpolarizabilities.

For a series of novel pyrido[2,3-b]pyrazine derivatives, DFT computations at the B3LYP/6-31G(d,p) level of theory were performed to calculate these NLO properties. nih.govrsc.org The results indicated that these heterocyclic compounds possess a remarkable NLO response, suggesting their potential for technological applications. nih.govrsc.org A strong NLO response is often associated with molecules that have a small HOMO-LUMO gap and significant intramolecular charge transfer, characteristics observed in the pyrido[2,3-b]pyrazine framework. nih.govnih.gov

The study found a direct correlation between the electronic structure and the NLO response. For instance, the derivative with the smallest energy gap (3.444 eV) also exhibited the highest values for average polarizability and first and second hyperpolarizabilities. nih.govrsc.org

Interactive Data Table: Calculated NLO Properties of a Representative Pyrido[2,3-b]pyrazine Derivative (Compound 7 from cited study) nih.govrsc.orgresearchgate.net

Note: The following data is for a structurally related derivative and is presented for illustrative purposes. The exact values for this compound may differ.

These computational findings highlight the potential of the pyrido[2,3-b]pyrazine scaffold as a core component in the design of new materials with significant NLO properties. nih.gov

Structure Activity Relationship Sar Studies of Pyrido 2,3 B Pyrazine 7 Carboxylic Acid Derivatives

Impact of Substituents on the Pyridine (B92270) Ring on Biological Activity

The pyridine portion of the pyrido[2,3-b]pyrazine (B189457) core offers several positions for substitution, and modifications here can significantly alter pharmacological parameters. In related azaindole scaffolds, which share the pyrrolo[2,3-b]pyridine (7-azaindole) core, the fundamental structure of the pyridine ring is essential for activity. Studies on 7-azaindoles as non-nucleoside HIV-1 reverse transcriptase inhibitors revealed that the hydrogen bond donor/acceptor pair of the core is required for potency. nih.gov

Research on pyridine derivatives has shown that the introduction of specific functional groups can enhance biological effects. For instance, the presence and strategic placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been found to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. nih.gov Conversely, bulky groups or halogen atoms on the pyridine ring were associated with lower antiproliferative activity. nih.gov This suggests that for pyrido[2,3-b]pyrazine-7-carboxylic acid derivatives, small, polar, hydrogen-bonding substituents on the pyridine ring may be favorable for certain therapeutic targets, while larger or halogenated groups could be detrimental. The replacement of a carbon atom with nitrogen in the aromatic system (as in pyridine) modulates lipophilicity and improves aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds, all of which are critical pharmacological parameters. nih.gov

Influence of Substituents on the Pyrazine (B50134) Ring on Biological Activity

The pyrazine ring presents additional sites for modification that critically influence biological activity. Research into novel pyrido[2,3-b]pyrazine-based inhibitors of human cytomegalovirus (HCMV) polymerase explored substitutions at the 2-position of the ring. researchgate.net This work highlighted that modifications at this position could be optimized to enhance polymerase inhibition while minimizing off-target effects. researchgate.net

In studies of simpler pyrazine-2-carboxylic acid amides, substitutions on the pyrazine ring were shown to be a key determinant of antimycobacterial, antifungal, and photosynthesis-inhibiting activities. A quasi-parabolic relationship was observed between the lipophilicity (log P) of the compounds and their biological effects, indicating that an optimal lipophilicity is required for activity. The introduction of a bulky, lipophilic 5-tert-butyl group on the pyrazine ring, combined with a 3,5-bis(trifluoromethyl)phenyl amide, resulted in the derivative with the highest antituberculotic activity against Mycobacterium tuberculosis and the highest lipophilicity.

This finding underscores the importance of substituent size and lipophilicity on the pyrazine ring for achieving potent biological effects. The specific nature and position of these substituents can be fine-tuned to target different biological systems, as demonstrated by the varied activities observed across different substitution patterns. rjpbcs.com

Table 1: Antimicrobial Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives
Compound IDTarget OrganismActivity MetricResult
P10C. albicansMIC3.125 µg/mL
P4C. albicansMIC3.125 µg/mL
P3, P4, P7, P9E. coliMIC50 µg/mL
P6, P7, P9, P10P. aeruginosaMIC25 µg/mL

Data sourced from studies on pyrazine-2-carboxylic acid derivatives, illustrating how different substitution patterns influence the antimicrobial spectrum. rjpbcs.com MIC = Minimum Inhibitory Concentration.

Role of the Carboxylic Acid Moiety in Biological Recognition

The carboxylic acid group is a prevalent feature in pharmaceuticals, with approximately 25% of all commercialized drugs containing this moiety. wiley-vch.de It is often a crucial component of a pharmacophore, acting as a hydrogen bond donor or acceptor and engaging in electrostatic interactions, particularly when ionized at physiological pH. researchgate.netacs.org

The significance of this functional group is highlighted by the fact that it can often be replaced by bioisosteres—other functional groups with similar physicochemical properties—without losing biological activity. wiley-vch.denih.gov Known bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and phosphonic acids. researchgate.netacs.orgnih.gov The ability of these varied chemical structures to substitute for a carboxylic acid indicates that the primary role of this moiety is often to provide a key acidic proton and a locus for hydrogen bonding and ionic interactions with a biological target. wiley-vch.denih.gov

However, the presence of a carboxylic acid can also introduce challenges, such as limited ability to cross biological membranes and potential metabolic instability. acs.orgnih.gov Therefore, converting the carboxylic acid into derivatives like esters or amides is a common strategy to create prodrugs with improved pharmacokinetic properties or to fine-tune the molecule's interaction with its target. wiley-vch.de Studies on pyrazine-2-carboxylic acid derivatives, for example, have successfully created a variety of amides with diverse biological activities, demonstrating the utility of the carboxylic acid as a handle for chemical modification. researchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational technique used in the early stages of drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. numberanalytics.comvcat.de This model can then be used to screen large compound libraries for new active molecules or to guide the optimization of existing lead compounds. numberanalytics.com For scaffolds related to pyrido[2,3-b]pyrazine, such as pyrazole (B372694) pyridine carboxylic acid derivatives, pharmacophore identification has been successfully performed using methods like the electron conformational-genetic algorithm approach. nih.gov

Once a promising "hit" or "lead" compound is identified, lead optimization is undertaken to improve its drug-like properties. This process aims to balance multiple parameters, including potency, selectivity, metabolic stability, and pharmacokinetic profile, while minimizing toxicity. vcat.de A key strategy in lead optimization is the targeted modification of the lead structure based on SAR data. For instance, in the optimization of 1,4-azaindoles as antimycobacterial agents, medicinal chemists addressed issues of high metabolic turnover and off-target activity by synthesizing new analogs. nih.gov This effort led to compounds that were not only potent but also metabolically stable with a robust pharmacokinetic profile and no off-target liability. nih.gov Such strategies are directly applicable to optimizing this compound derivatives for clinical development.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that seeks to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models translate molecular structures into numerical descriptors and use statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive equations. semanticscholar.org

QSAR studies on pyrazine derivatives have successfully developed models with a high correlation between experimental and predicted antiproliferative activities. semanticscholar.org These analyses can identify which molecular descriptors (e.g., electronic, steric, or lipophilic properties) are most influential for biological activity, thereby guiding the design of more potent compounds. semanticscholar.org

In a sophisticated 4D-QSAR study on 86 pyrazole pyridine carboxylic acid derivatives, a model based on an electron conformational-genetic algorithm approach yielded highly satisfactory predictive results. nih.gov The statistical quality of the model was robust, indicating its utility for predicting the activity of new compounds in this class. nih.gov

Table 2: Statistical Results of a 4D-QSAR Model for Pyrazole Pyridine Carboxylic Acid Derivatives
ParameterValueDescription
R² training0.889Coefficient of determination for the training set
0.839Cross-validated correlation coefficient
SE training0.066Standard error for the training set
ccc_test0.869Concordance correlation coefficient for the test set

Data from a 4D-QSAR study illustrating the predictive power of the generated model. nih.gov

These modeling techniques provide a powerful framework for understanding the complex interplay between chemical structure and biological function, enabling more efficient design and optimization of novel this compound derivatives.

Advanced Analytical and Spectroscopic Characterization of Pyrido 2,3 B Pyrazine 7 Carboxylic Acid

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of Pyrido[2,3-b]pyrazine-7-carboxylic acid. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the compound's elemental composition, serving as a primary method for confirming its molecular formula, C₈H₅N₃O₂.

By analyzing the isotopic pattern and the exact mass of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. Fragmentation patterns observed in tandem MS/MS experiments further provide invaluable information about the compound's structural connectivity, helping to piece together the pyrido[2,3-b]pyrazine (B189457) core and confirm the position of the carboxylic acid substituent. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, offer another layer of characterization. uni.lu

Table 1: Predicted HRMS Adducts for this compound. uni.lu
Adduct TypeCalculated m/zPredicted Collision Cross Section (Ų)
[M+H]⁺176.04546133.6
[M+Na]⁺198.02740143.4
[M+K]⁺214.00134140.3
[M+NH₄]⁺193.07200149.9
[M-H]⁻174.03090133.2
[M+HCOO]⁻220.03638152.5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in this compound. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), allowing for the unambiguous assignment of the compound's regiochemistry.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system. Their chemical shifts and coupling constants (J-values) reveal their relative positions. The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons and the carboxyl carbon.

Two-dimensional (2D) NMR techniques are employed for a more definitive structural assignment.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically on adjacent carbons, helping to trace the proton connectivity within the pyridine (B92270) and pyrazine (B50134) rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for confirming the placement of the carboxylic acid group at the C7 position by observing a correlation between the protons on the ring and the carboxyl carbon (C=O).

Together, these NMR techniques provide a complete and unambiguous map of the molecular structure. nih.govrsc.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
AtomNucleusExpected Chemical Shift (ppm)Notes
Aromatic Protons¹H7.5 - 9.5Specific shifts depend on position within the heterocyclic system.
Carboxylic Acid Proton¹H10.0 - 13.0Often a broad singlet, position is solvent-dependent.
Aromatic Carbons¹³C120 - 160Chemical shifts are influenced by adjacent nitrogen atoms.
Carboxyl Carbon¹³C165 - 180Typical range for a carboxylic acid carbonyl carbon.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise coordinates of each atom can be determined.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. ksu.edu.sauni-siegen.de These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. mdpi.com

For this compound, IR and Raman spectra would provide clear evidence for its key structural features. The carboxylic acid group would give rise to a very strong and characteristic C=O (carbonyl) stretching band, as well as a broad O-H stretching band resulting from hydrogen bonding. The aromatic core would be identified by C=C and C=N stretching vibrations within the fused rings and C-H stretching and bending modes. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)IR2500 - 3300Broad, Strong
Aromatic C-H stretchIR, Raman3000 - 3100Medium-Weak
C=O stretch (Carboxylic Acid)IR1680 - 1720Strong
Aromatic C=C/C=N stretchIR, Raman1450 - 1650Medium-Strong
C-O stretch (Carboxylic Acid)IR1210 - 1320Medium
Aromatic Ring BendingRaman~1000Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insight into the electronic structure and photophysical properties of a molecule. UV-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from ground to excited states upon absorption of light, while fluorescence spectroscopy measures the emission of light as electrons relax from the excited state back to the ground state.

The conjugated π-system of the Pyrido[2,3-b]pyrazine core is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. These typically correspond to π–π* and n–π* electronic transitions. nih.gov The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment and the nature of substituents on the aromatic ring. The carboxylic acid group, being an electron-withdrawing group, can influence the energy of these transitions. Studies on related donor-acceptor molecules with a pyrido[2,3-b]pyrazine core show that the electronic properties can be tuned to achieve absorption and emission across the visible spectrum, from blue to red. nih.govresearchgate.net Fluorescence spectroscopy can determine the compound's emission wavelength and quantum yield, providing information on its potential utility in materials science applications such as organic light-emitting diodes (OLEDs).

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like carboxylic acids. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol (B129727) gradient, would be suitable. A UV detector set to one of the compound's absorption maxima would allow for sensitive detection and quantification. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is less straightforward for this compound due to the low volatility of the carboxylic acid. Analysis via GC-MS would typically require a derivatization step, such as esterification (e.g., converting the carboxylic acid to a methyl ester), to make the analyte volatile enough to pass through the GC column. While providing excellent separation and the structural confirmation of mass spectrometry, the need for derivatization makes HPLC the more direct method for purity assessment. researchgate.netslu.se

Potential Applications and Future Research Directions for Pyrido 2,3 B Pyrazine 7 Carboxylic Acid

Development as Molecular Probes for Biological Systems

The pyrido[2,3-b]pyrazine (B189457) framework is a promising candidate for the development of molecular probes, particularly for electrochemical biosensing. nih.govrsc.org Derivatives of this structure have been successfully utilized in the fabrication of DNA electrochemical biosensors. rsc.org These sensors operate on the principle that when DNA in a sample binds to the sensor's surface, which is modified with a pyrido[2,3-b]pyrazine compound, it induces a measurable change in the electrical properties of the sensor. nih.govrsc.org This capability allows for the detection of specific DNA sequences with high sensitivity. nih.gov

The advantages of using these compounds in electrochemical sensors include the ability to detect very low concentrations of DNA and high sensitivity to minor fluctuations in that concentration. nih.gov This technology has significant potential in medical diagnostics for the early detection of diseases by identifying associated biomarkers like nucleic acids. nih.gov Further research could expand the application of these molecular probes to detect other biological molecules and monitor cellular processes in real-time.

Scaffold for Combinatorial Chemistry Libraries

The pyrido[2,3-b]pyrazine core serves as an excellent foundational structure, or scaffold, for combinatorial chemistry. Its chemical architecture allows for the systematic introduction of diverse functional groups at various positions. A key synthetic approach is the use of multicomponent reactions, where several different starting materials are combined in a single step to produce a library of structurally related compounds. nih.govrsc.org

For instance, a series of substituted pyrido[2,3-b]pyrazine derivatives can be synthesized by reacting a mixture of a 1,3-dione (like indane 1,3-dione), various substituted aromatic aldehydes, and an aminopyrazine. nih.govrsc.org This strategy enables the rapid generation of a large number of distinct molecules. Such libraries are invaluable in drug discovery and materials science for high-throughput screening to identify compounds with desired biological activities or physical properties. The core's stability and predictable reactivity make it an ideal platform for exploring vast chemical spaces to discover novel lead compounds.

Material Science Applications (e.g., non-linear optics, display technology, optoelectronics)

The unique electronic structure of pyrido[2,3-b]pyrazine derivatives makes them highly attractive for applications in material science. nih.gov

Non-Linear Optics (NLO): Certain derivatives have demonstrated significant potential for NLO applications, which are crucial for technologies like optical switching and data storage. nih.gov Theoretical calculations using Density Functional Theory (DFT) have shown that specific substitutions on the pyrido[2,3-b]pyrazine ring can lead to remarkable NLO responses. rsc.org For example, one synthesized derivative exhibited high values for average polarizability (⟨α⟩), first hyperpolarizability (βtot), and second hyperpolarizability (⟨γ⟩), indicating its suitability for NLO technologies. nih.govrsc.org

Table 1: Calculated NLO Properties of a Pyrido[2,3-b]pyrazine Derivative (Compound 7)

Property Symbol Value (esu)
Average Polarizability ⟨α⟩ 3.90 × 10⁻²³
First Hyperpolarizability βtot 15.6 × 10⁻³⁰
Second Hyperpolarizability ⟨γ⟩ 6.63 × 10⁻³⁵

Data sourced from a 2023 study on novel pyrido[2,3-b]pyrazine compounds. rsc.org

Display Technology and Optoelectronics: The pyrido[2,3-b]pyrazine core has been engineered to create a family of full-color fluorescent materials. rsc.org By systematically modifying the chemical structure, researchers can fine-tune the band gap to produce emissions across the entire visible spectrum, from blue to red. rsc.org This versatility is a critical requirement for developing high-performance Organic Light-Emitting Diodes (OLEDs) for cost-effective multicolor displays. rsc.org Furthermore, donor-acceptor-donor (D-A-D) type molecules based on this scaffold are being investigated for broader organic electronics, including Organic Thin-Film Transistors (OTFTs), due to their tunable photophysical properties. researchgate.net

Development of Agrochemicals (non-toxicological/environmental impact)

While the pyrido[2,3-b]pyrazine scaffold has been explored for various biological activities, its application in the field of agrochemicals is a largely untapped area of research. The structural diversity achievable through combinatorial synthesis suggests that it may be possible to develop novel herbicides, pesticides, or fungicides. Future research would need to focus on designing derivatives that are potent against specific agricultural pests or weeds while exhibiting low toxicity to non-target organisms and minimal environmental persistence. A key challenge will be to balance efficacy with environmental safety, creating a new generation of sustainable agricultural chemicals.

Strategies for Overcoming Synthetic Challenges

The synthesis of the pyrido[2,3-b]pyrazine ring system is commonly achieved through the condensation of pyridinediamines with α-oxocarbonyl compounds. researchgate.net A significant challenge in this process, especially when using unsymmetrical starting materials, is the potential formation of two different regioisomers. researchgate.net These isomers can possess markedly different biological activities, making regioselective synthesis crucial. researchgate.net

Research has shown that reaction conditions can be optimized to favor the formation of the desired, more biologically active isomer. researchgate.net Key strategies include:

Temperature Control: Conducting the reaction at low temperatures has been shown to increase regioselectivity. researchgate.net

Solvent and Catalyst Choice: The use of acidic solvents, such as acetic acid or trifluoroacetic acid, can effectively steer the reaction towards a single regioisomer. researchgate.net

Multicomponent Reactions: Employing multicomponent synthesis protocols, often catalyzed by an acid like p-toluenesulfonic acid (p-TSA) in ethanol, provides an efficient route to the desired products in good to excellent yields. nih.gov

Exploration of Novel Biological Targets and Mechanisms

The pyrido[2,3-b]pyrazine core has been identified as a privileged scaffold for targeting various biological entities. A notable area of success has been in the development of antiviral agents. A series of derivatives were synthesized and identified as potent non-nucleoside inhibitors of the human cytomegalovirus (HCMV) DNA polymerase. nih.gov

One lead compound from this series demonstrated strong antiviral activity against HCMV, low cytotoxicity, and minimal cardiotoxicity, making it a promising candidate for further development. nih.gov Importantly, some of these compounds also showed broad-spectrum activity against other herpesviruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Epstein-Barr Virus (EBV). nih.gov Additionally, other studies have reported the antibacterial properties of certain pyrido[2,3-b]pyrazine 1,4-dioxide derivatives. nih.gov Future research can build on these findings to explore this scaffold's potential for inhibiting other viral or bacterial enzymes or interacting with novel protein targets.

Interdisciplinary Research Opportunities (e.g., electrochemical sensing)

The diverse potential of Pyrido[2,3-b]pyrazine-7-carboxylic acid and its analogs inherently fosters interdisciplinary research. The most prominent example is in electrochemical sensing, which merges synthetic organic chemistry with electrochemistry, materials science, and molecular biology. nih.govresearchgate.net The development of DNA biosensors based on these compounds requires expertise in synthesizing the core molecules, fabricating and modifying electrodes, and understanding the electrochemical principles of DNA-compound interaction. nih.govrsc.org

Similarly, the advancement of pyrido[2,3-b]pyrazines in optoelectronics and NLO materials necessitates collaboration between chemists, physicists, and materials engineers to design, synthesize, characterize, and integrate these novel materials into functional devices. rsc.orgresearchgate.net These collaborations are essential for translating the fundamental chemical properties of the pyrido[2,3-b]pyrazine scaffold into practical, real-world applications.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Indane 1,3-dione
2-aminopyrazine
Acetic acid
Trifluoroacetic acid
p-toluenesulfonic acid (p-TSA)
Ethanol
Diacetyl
Glyoxal monohydrate

Investigation of Corrosion Inhibition Properties

The investigation into the corrosion inhibition properties of pyridopyrazine derivatives, particularly for the protection of mild steel in acidic environments, has revealed their significant potential as effective corrosion inhibitors. These compounds, which are rich in nitrogen atoms and possess aromatic structures, can adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive effects of the acidic medium. The effectiveness of these inhibitors is attributed to the presence of heteroatoms (N, S, O) and π-electrons in their molecular structures, which facilitate their adsorption on the metal surface.

Detailed research findings from electrochemical and weight loss studies have provided insights into the mechanism and efficiency of these compounds. For instance, a novel pyrido[2,3-b]pyrazine derivative, referred to as P1, was synthesized and evaluated as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid (HCl) solution. derpharmachemica.com The study employed weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to assess its performance. The results indicated that P1 is an efficient corrosion inhibitor, with its inhibition efficiency increasing as the concentration of the inhibitor rises. derpharmachemica.com The adsorption of this compound on the mild steel surface was found to follow the Langmuir adsorption isotherm. derpharmachemica.com

Similarly, another study focused on 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol (referred to as M2) as a corrosion inhibitor for mild steel in 1 M HCl. researchgate.netimist.ma This investigation also utilized gravimetric and electrochemical measurements to determine the inhibitor's efficacy. The findings showed that M2 exhibited a maximum inhibition efficiency of 91% at a concentration of 10⁻³M. researchgate.netimist.ma Potentiodynamic polarization studies revealed that M2 functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. researchgate.netimist.ma Furthermore, EIS results demonstrated an increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of the inhibitor, which is indicative of the adsorption of the inhibitor molecules on the mild steel surface. researchgate.netimist.ma The adsorption of M2 on the mild steel surface was also consistent with the Langmuir adsorption isotherm. researchgate.netimist.ma

The general mechanism of corrosion inhibition by such organic compounds involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through physical adsorption (physisorption), which involves electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemical adsorption (chemisorption), which involves the sharing of electrons between the inhibitor and the metal surface to form a coordinate-type bond. aidic.it In many cases, a combination of both physisorption and chemisorption is observed. The protective film formed by the adsorbed inhibitor molecules effectively blocks the active sites on the metal surface, thereby preventing the corrosive species from reaching the surface and inhibiting the corrosion process. rdd.edu.iq

The following tables summarize the key findings from the research on pyridopyrazine derivatives as corrosion inhibitors.

Table 1: Potentiodynamic Polarization Data for a Pyrido[2,3-b]pyrazine Derivative (M2) on Mild Steel in 1M HCl

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV/SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank-4981122-
10⁻⁶-50245060
10⁻⁵-50725877
10⁻⁴-51214887
10⁻³-51510191

Data sourced from a study on 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol. researchgate.net

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Pyrido[2,3-b]pyrazine Derivative (M2) on Mild Steel in 1M HCl

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank58115-
10⁻⁶1508561
10⁻⁵2956280
10⁻⁴5204189
10⁻³6503091

Data sourced from a study on 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol. researchgate.net

These findings underscore the potential of pyrido[2,3-b]pyrazine derivatives as a promising class of corrosion inhibitors, warranting further research to explore their application in various industrial settings.

Q & A

Q. What synthetic routes are commonly used to prepare pyrido[2,3-b]pyrazine-7-carboxylic acid derivatives?

Methodological Answer:

  • Cyclocondensation of 1,2-dicarbonyl compounds (e.g., aryl glyoxals) with 1,2-arylenediamines (e.g., 2,3-diaminopyridine) in methanol-water under mild conditions (room temperature, 0.5 mol% ammonium bifluoride catalyst) yields pyrido[2,3-b]pyrazines with >90% regioselectivity .
  • Multi-component reactions involving heterocyclic scaffolds (e.g., indeno-pyrido[2,3-b]pyrazinone) and substituted aldehydes (e.g., chlorobenzene derivatives) produce derivatives with tunable electronic properties (e.g., band gap modulation via methoxy substituents) .
  • Key validation : NMR, cyclic voltammetry for redox behavior, and HOMO-LUMO analysis via DFT .

Q. How are urease inhibitory activities of pyrido[2,3-b]pyrazine derivatives evaluated?

Methodological Answer:

  • In vitro assays : Compounds (4–7) are tested at varying concentrations (0.1–20 mM) against Canavalia ensiformis urease, using thiourea as a reference inhibitor.
  • IC₅₀ determination : Dose-response curves (Table S26, ) quantify potency. Example: Compound 5 (IC₅₀ = 4.12 ± 1.18 mM) outperforms thiourea due to electron-withdrawing chlorine substituents enhancing enzyme binding .
  • Controls : Include enzyme-free blanks and substrate-only samples to exclude false positives.

Advanced Research Questions

Q. How do substituents influence the electronic properties of pyrido[2,3-b]pyrazine derivatives?

Methodological Answer:

  • Band gap modulation : Methoxy groups at para positions (e.g., compound 7) reduce band gaps (Table S7, ) via inductive effects, improving charge transfer (e.g., for optoelectronic applications).
  • HOMO-LUMO analysis : DFT calculations (B3LYP/6-31G*) show HOMO localization on donor moieties (e.g., indeno-pyrido[2,3-b]pyrazinone) and LUMO on acceptor regions (e.g., benzaldehyde oxygen). Example: Dye 7 exhibits ΔEST = 0.23 eV, critical for thermally activated delayed fluorescence (TADF) .
  • Practical implication : Lower band gaps correlate with enhanced nonlinear optical (NLO) responses, validated via hyperpolarizability calculations .

Q. What strategies resolve contradictions in biological activity data across pyrido[2,3-b]pyrazine derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) : Compare substituent effects. Example: Antiurease activity of compound 5 (chlorine substituent) vs. compound 7 (methoxy group) highlights steric/electronic trade-offs .
  • Molecular docking : Simulate binding poses with urease (PDB: 4H9M) to identify key interactions (e.g., hydrogen bonding with active-site histidine residues).
  • Validation : Cross-reference IC₅₀ data with computational binding energies (e.g., AutoDock Vina) to reconcile discrepancies .

Q. How is regioselectivity achieved in pyrido[2,3-b]pyrazine synthesis?

Methodological Answer:

  • Catalytic control : Ammonium bifluoride (0.5 mol%) directs regioselectivity in cyclocondensation by stabilizing reactive intermediates (e.g., imine-enamine tautomers) .
  • Substrate engineering : Use 2,3-diaminopyridine derivatives with steric hindrance (e.g., methyl groups) to favor 3-substituted products.
  • DFT reactivity indices : Calculate Fukui indices to predict nucleophilic/electrophilic sites, guiding substituent placement .

Key Methodological Resources

  • Synthesis : Ammonium bifluoride-catalyzed cyclocondensation , multi-component reactions .
  • Characterization : Cyclic voltammetry (electrochemical DNA sensing) , DFT (HOMO-LUMO, ΔEST) .
  • Biological assays : Dose-response IC₅₀ protocols , molecular docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.